molecular formula C12H13BrClNO4 B8655206 Diethyl 2-(5-bromo-3-chloropyridin-2-yl)malonate

Diethyl 2-(5-bromo-3-chloropyridin-2-yl)malonate

Cat. No.: B8655206
M. Wt: 350.59 g/mol
InChI Key: UESQUZOXVUGPJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 2-(5-bromo-3-chloropyridin-2-yl)malonate is a useful research compound. Its molecular formula is C12H13BrClNO4 and its molecular weight is 350.59 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13BrClNO4

Molecular Weight

350.59 g/mol

IUPAC Name

diethyl 2-(5-bromo-3-chloropyridin-2-yl)propanedioate

InChI

InChI=1S/C12H13BrClNO4/c1-3-18-11(16)9(12(17)19-4-2)10-8(14)5-7(13)6-15-10/h5-6,9H,3-4H2,1-2H3

InChI Key

UESQUZOXVUGPJY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=C(C=C(C=N1)Br)Cl)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Diethyl malonate (0.87 mL, 5.7 mmol) was added dropwise to a suspension of NaH (55% in mineral oil, 0.27 g, 6.2 mmol) in DMF (6 mL) at 0° C. The ice-bath was removed and the mixture was stirred under N2 at r.t. for 20 min. 5-Bromo-2,3-dichloropyridine (1.0 g, 4.4 mmol) was added, and the mixture was stirred at 120° C. overnight. The mixture was allowed to cool and was then partitioned between water containing NaCl and EtOAc. The organic phase was dried (MgSO4) and evaporated to give a crude product which was purified by flash chromatography (25 g SiO2, heptane/EtOAc gradient) affording the title compound (0.8 g, 2 mmol, 52% yield) containing a residue of unreacted malonic ester. MS (ES+) m/z 350 [M+H]+. A part of this material was used as such in the subsequent step.
Quantity
0.87 mL
Type
reactant
Reaction Step One
Name
Quantity
0.27 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Yield
52%

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